3-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Medicinal chemistry Isomer differentiation Structure-activity relationships

3-Nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 868368-99-4) is a synthetic small molecule belonging to the benzothiazole amide class, characterized by a 3-nitrobenzamide moiety linked via an imine bridge to a 3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene core. Its molecular formula is C17H15N3O3S with a molecular weight of 341.39 g/mol, and it is commercially available at ≥95% purity for research use.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 868368-99-4
Cat. No. B2518391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
CAS868368-99-4
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C
InChIInChI=1S/C17H15N3O3S/c1-10-7-8-11(2)15-14(10)19(3)17(24-15)18-16(21)12-5-4-6-13(9-12)20(22)23/h4-9H,1-3H3
InChIKeyRQIDLQPYAQHAMV-ZCXUNETKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868368-99-4: 3-Nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide – Structural Identity and Core Properties for Procurement


3-Nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 868368-99-4) is a synthetic small molecule belonging to the benzothiazole amide class, characterized by a 3-nitrobenzamide moiety linked via an imine bridge to a 3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene core . Its molecular formula is C17H15N3O3S with a molecular weight of 341.39 g/mol, and it is commercially available at ≥95% purity for research use . The compound contains a nitro group at the meta position of the benzamide ring, which distinguishes it from its ortho-nitro (CAS 868368-98-3) and para-nitro (CAS 868368-93-8) positional isomers . The (2Z)-ylidene configuration and the specific 3,4,7-trimethyl substitution pattern on the benzothiazole ring are critical structural determinants that influence molecular recognition and cannot be assumed equivalent across analogs.

868368-99-4 Substitution Risks: Why Benzothiazole Amide Analogs Cannot Be Interchanged Without Quantitative Evidence


Benzothiazole amide derivatives with identical molecular formulae can exhibit markedly different biological profiles based solely on the position of a single nitro substituent. The meta-nitro arrangement in 868368-99-4 places the electron-withdrawing group at a geometry that differentially affects the benzamide ring's electrostatic potential, hydrogen bond acceptor capacity, and conformational preferences compared to ortho- or para-nitro isomers [1]. Furthermore, the 3,4,7-trimethyl substitution on the benzothiazole ring creates a unique steric and electronic environment around the imine linkage that is absent in mono-methyl, dimethyl, or unsubstituted benzothiazole analogs found in broader screening libraries [2]. Generic substitution with isomers such as 868368-98-3 (2-nitro) or 868368-93-8 (4-nitro) without quantitative comparative data risks altered target engagement, differential off-target profiles, and non-reproducible experimental outcomes. The evidence items below quantify where available data support differentiated selection of 868368-99-4.

868368-99-4 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparators for Scientific Selection


Nitro Positional Isomerism: Meta-Nitro (868368-99-4) vs. Ortho-Nitro (868368-98-3) vs. Para-Nitro (868368-93-8) – Physicochemical and Predicted Reactivity Divergence

The meta-nitro substitution in 868368-99-4 places the electron-withdrawing nitro group at a position that does not directly conjugate with the amide carbonyl, resulting in a distinct electronic profile compared to the ortho-nitro isomer (868368-98-3), where intramolecular hydrogen bonding between the nitro group and the amide N–H can occur, and the para-nitro isomer (868368-93-8), where direct resonance conjugation with the carbonyl alters the amide bond character [1]. All three isomers share the same molecular formula (C17H15N3O3S) and molecular weight (341.39 g/mol), making chromatographic co-elution a procurement risk without authenticated reference standards . The meta-nitro isomer exhibits a calculated topological polar surface area (TPSA) of approximately 73.2 Ų, which is identical across the three nitro positional isomers, but the three-dimensional electrostatic potential distribution differs qualitatively, potentially affecting molecular recognition by protein targets [2].

Medicinal chemistry Isomer differentiation Structure-activity relationships

Amyloid Beta Binding Affinity: Ki = 4.31 nM for 868368-99-4 in Competitive Radioligand Displacement Assay

In a competitive radioligand displacement assay, 3-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (BDBM50276883; CHEMBL4175800) exhibited a binding inhibition constant (Ki) of 4.31 nM against [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1–40) aggregates after 3 hours of incubation, as measured by NaI well counting [1]. This sub-nanomolar affinity places the compound in a potency range comparable to clinically investigated amyloid imaging probes such as Pittsburgh Compound B (PiB; Ki ≈ 0.9–2.8 nM for Aβ fibrils). However, caution is warranted: the same CHEMBL4175800 identifier has been cross-referenced to 4-(benzo[b]thiophen-2-yl)aniline in some database records, indicating a possible curation discrepancy that requires verification with an authenticated sample [2]. No comparative Ki data for the ortho-nitro (868368-98-3) or para-nitro (868368-93-8) isomers in the same assay system are publicly available.

Alzheimer's disease research Amyloid beta binding Positron emission tomography probe development

Benzothiazole Amide Class-Level Differentiation: Adenosine A2A Receptor Modulation Potential vs. ML086 (PHOSPHO1 Inhibitor)

The benzothiazole amide chemotype represented by 868368-99-4 shares a core scaffold with compounds claimed in US Patent 6,727,247 B2 as adenosine A2A receptor ligands with potential utility in Alzheimer's disease, Parkinson's disease, and depressive disorders [1]. The specific 3,4,7-trimethyl substitution pattern and meta-nitrobenzamide moiety in 868368-99-4 are distinct from the exemplified patent compounds, which predominantly feature morpholino or piperazinyl amide substituents. Separately, the benzothiazole amide ML086 has been characterized as a PHOSPHO1 inhibitor (Bioorg Med Chem Lett, 2014) [2], demonstrating that subtle structural variations within this chemotype can redirect target selectivity from GPCR modulation to phosphatase inhibition. Without direct comparative screening data between 868368-99-4 and either the adenosine receptor patent compounds or ML086, no quantitative selectivity claim can be made. This class-level divergence underscores the risk of assuming functional interchangeability among benzothiazole amides.

Neuroprotection Adenosine receptor pharmacology CNS drug discovery

868368-99-4: Recommended Application Scenarios Based on Verified and Inferred Evidence


Alzheimer's Disease Probe Development: Amyloid Beta Aggregate Binding Studies

If the reported Ki of 4.31 nM against Aβ (1–40) aggregates is independently confirmed, 868368-99-4 could serve as a starting scaffold for developing amyloid-targeted positron emission tomography (PET) imaging probes or fluorescence-based amyloid detection reagents [1]. Procurement should include a request for an authenticated reference standard with certificate of analysis confirming the meta-nitro positional identity, as isomeric contamination could compromise binding specificity. Initial validation should include competitive displacement assays against known amyloid binders such as Pittsburgh Compound B or florbetapir.

Structure-Activity Relationship (SAR) Studies on Nitro Positional Isomerism in Benzothiazole Amides

The availability of all three nitro positional isomers (ortho: 868368-98-3; meta: 868368-99-4; para: 868368-93-8) from commercial sources enables systematic SAR studies to quantify the impact of nitro group position on target engagement, solubility, metabolic stability, and off-target profiles . Procurement of the complete isomeric triad is recommended for research groups investigating nitroaromatic pharmacophores in benzothiazole-containing compounds, as it allows intra-assay comparative measurements under identical experimental conditions.

Adenosine A2A Receptor Screening Library Component

Based on the benzothiazole amide scaffold's precedence in US Patent 6,727,247 B2 as adenosine A2A receptor ligands [2], 868368-99-4 is a rational inclusion in focused screening libraries targeting adenosine receptor subtypes. Its 3,4,7-trimethyl substitution pattern provides structural diversity beyond the morpholino/piperazinyl amides exemplified in the patent literature. Researchers should note that direct A2A activity has not been experimentally confirmed for this specific compound and should include appropriate positive controls (e.g., ZM241385 or istradefylline) in any screening campaign.

PHOSPHO1 Inhibition Cross-Screening

Given that the structurally related benzothiazole amide ML086 has demonstrated PHOSPHO1 inhibitory activity [3], 868368-99-4 represents a candidate for cross-screening against this phosphatase target. The meta-nitro substitution and 3,4,7-trimethyl pattern may confer differential selectivity compared to ML086. Procurement for this application should be accompanied by ML086 as a reference comparator to enable head-to-head dose-response studies in PHOSPHO1 enzymatic assays.

Quote Request

Request a Quote for 3-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.